molecular formula C17H18N4O2 B6021477 3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B6021477
M. Wt: 310.35 g/mol
InChI Key: HGZDYRYATUFUNP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]oxazolo[5,4-b]pyridine family, characterized by a fused bicyclic core with an oxazole ring and pyridine moiety. The structure features a 3-methyl group on the oxazole ring, a 6-isopropyl (propan-2-yl) substituent on the pyridine ring, and a carboxamide group at position 4 linked to a 3-methylpyridin-2-yl amine (Fig. 1).

Properties

IUPAC Name

3-methyl-N-(3-methylpyridin-2-yl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-9(2)13-8-12(14-11(4)21-23-17(14)19-13)16(22)20-15-10(3)6-5-7-18-15/h5-9H,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZDYRYATUFUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-methylpyridine and isopropylamine, which undergo a series of reactions to form the desired compound. Common synthetic routes may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Substitution reactions: These are used to introduce the methyl and isopropyl groups at specific positions on the rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-methyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) C₁₉H₂₁N₅O₂* 363.41* 3-methyl, 6-isopropyl, N-(3-methylpyridin-2-yl)carboxamide High lipophilicity due to isopropyl and methyl groups; potential kinase inhibition activity Inferred
3-(2H-1,3-benzodioxol-5-yl)-6-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₆H₂₅N₅O₄ 471.52 3-benzodioxolyl, 6-methyl, N-(4-piperazinylphenyl)carboxamide Enhanced solubility from piperazine; benzodioxolyl may improve CNS penetration
6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₄H₂₀FN₃O₂* 417.44* 6-(4-fluorophenyl), 3-methyl, N-benzylcarboxamide Fluorine enhances metabolic stability; benzyl group may increase steric hindrance
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₄H₁₂N₂O₄* 280.26* 6-furyl, 3-isopropyl, carboxylic acid Acidic group improves aqueous solubility; furan may enhance π-π stacking interactions
3-phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₆H₁₄N₂O₃ 282.30 3-phenyl, 6-isopropyl, carboxylic acid Phenyl group increases aromatic interactions; lower molecular weight than carboxamide analogs

*Calculated based on structural analogs and standard molecular weight estimation tools.

Key Structural and Functional Differences:

  • Isopropyl vs. Methyl/Phenyl: The 6-isopropyl group in the target compound may confer higher lipophilicity (logP ~3.5*) than 6-methyl or 6-phenyl analogs, influencing membrane permeability . Piperazine vs. Pyridine: Piperazine-containing analogs (e.g., ) exhibit improved solubility (cLogP ~2.1) due to the basic nitrogen, whereas the target compound’s pyridine-linked carboxamide may reduce solubility but increase rigidity.
  • Synthetic Considerations :

    • Analogs like those in were synthesized via nucleophilic substitution using caesium carbonate in DMF, suggesting similar routes for the target compound. Carboxamide formation likely involves coupling activated esters (e.g., HATU/DMAP) with 3-methylpyridin-2-amine.
  • Crystallographic Analysis :

    • Structural confirmation of analogs often employs SHELX or SIR97 for refinement, highlighting the importance of X-ray crystallography in validating fused heterocyclic systems.

Research Findings and Implications

  • Physicochemical Properties :

    • The target compound’s molecular weight (363.41) aligns with drug-like small molecules, though its lipophilicity may require formulation optimization for bioavailability.
    • Carboxamide analogs generally exhibit higher metabolic stability than ester or carboxylic acid derivatives, as seen in .
  • Biological Activity :

    • While activity data for the target compound are unavailable, structurally related [1,2]oxazolo[5,4-b]pyridines are reported as kinase inhibitors (e.g., JAK2, EGFR) due to their ATP-binding site mimicry .
  • Challenges and Opportunities :

    • The 3-methylpyridin-2-yl group may introduce steric hindrance, necessitating SAR studies to balance affinity and solubility.
    • Future work should explore halogenation (e.g., 6-fluorine as in ) to modulate pharmacokinetics.

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